Home > Products > Screening Compounds P124911 > Lisinopril hydrate
Lisinopril hydrate - 328395-62-6

Lisinopril hydrate

Catalog Number: EVT-8155079
CAS Number: 328395-62-6
Molecular Formula: C21H33N3O6
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lisinopril hydrate is derived from the amino acid lysine and is classified under the ACE inhibitor class of medications. It functions by inhibiting the enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and decreased blood pressure, making it effective in managing hypertension and heart failure . The compound is typically administered in its dihydrate form, which aids in its stability and solubility.

Synthesis Analysis

The synthesis of lisinopril has been explored through various methods. A notable approach involves solid-phase synthesis, which simplifies purification processes by minimizing the need for complex extraction methods. This method employs a resin-bound precursor that undergoes coupling reactions to form lisinopril .

Key Steps in Synthesis:

  1. Coupling of Amino Acids: The synthesis begins with the coupling of proline with a resin, followed by the removal of protective groups to yield an H-Pro-resin.
  2. Formation of Lisinopril Precursor: The resin-bound lysine is then coupled with 2-oxo-4-phenylbutyrate in the presence of acetic acid and sodium triacetoxyborohydride as a reducing agent to form the lisinopril precursor.
  3. Purification: The final product is purified through washing with solvents like dichloroethane and methanol to remove by-products and unreacted materials .
Molecular Structure Analysis

Lisinopril hydrate has a complex molecular structure characterized by its peptide-like backbone. The molecular formula is C21H31N3O5C_{21}H_{31}N_{3}O_{5}·H2OH_{2}O, indicating the presence of one water molecule in its crystalline form.

Structural Features:

  • Peptide Bonding: The compound features a peptide bond between lysine and proline residues.
  • Functional Groups: It contains carboxylate and amine functional groups that contribute to its biological activity.
  • Hydration: The dihydrate form indicates that two water molecules are integrated into the crystal lattice, affecting its solubility and stability .

X-ray crystallography has been employed to elucidate its three-dimensional structure, revealing important insights into its conformation and interactions with other molecules.

Chemical Reactions Analysis

Lisinopril participates in several chemical reactions, particularly when forming complexes with metal ions such as calcium, magnesium, zinc, iron, and vanadium. These reactions typically involve coordination through the carboxylate oxygen atom of lisinopril.

Notable Reactions:

  • Complex Formation: Lisinopril can form colored solid complexes with various metal ions in moderate to good yields (60-80%). These complexes exhibit distinct physical properties compared to free lisinopril .
  • Decomposition Studies: Thermal analysis has shown that lisinopril decomposes at high temperatures (226-266 °C), which is significant for understanding its stability under different conditions .
Mechanism of Action

The primary mechanism of action for lisinopril involves inhibition of the ACE enzyme. By blocking this enzyme, lisinopril reduces the formation of angiotensin II, leading to:

  • Vasodilation: Decreased vascular resistance results in lower blood pressure.
  • Reduced Aldosterone Secretion: This leads to decreased sodium retention and lower blood volume.
  • Improved Cardiac Output: Beneficial for patients with heart failure as it reduces workload on the heart .

Studies have shown that lisinopril's binding affinity for ACE is critical for its therapeutic effects.

Physical and Chemical Properties Analysis

Lisinopril hydrate exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 405.50 g/mol.
  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Melting Point: The melting point varies depending on hydration state but generally falls within a specific range indicative of crystalline solids .

These properties influence its formulation as a medication.

Applications

Lisinopril hydrate is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in hypertensive patients.
  • Heart Failure Treatment: Improves outcomes in patients with congestive heart failure by reducing preload and afterload on the heart.
  • Kidney Protection: Used in diabetic patients to protect renal function by reducing glomerular pressure.

Additionally, research into lisinopril's metal complexes suggests potential applications in medicinal chemistry, particularly as ligands in drug development .

Synthetic Methodologies and Optimization Strategies

Solid-Phase Peptide Synthesis for Lisinopril Hydrate Precursors

Solid-Phase Peptide Synthesis (SPPS) enables precise assembly of Lisinopril Hydrate’s tripeptide backbone (N₂-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline) using resin-bound intermediates. The process initiates with Wang resin functionalization, where L-proline’s carboxyl group anchors to the resin via a hydrolyzable ester linkage, protecting its amine group with tert-butyloxycarbonyl (Boc) [1]. Subsequent coupling steps employ N,N'-diisopropylcarbodiimide and hydroxybenzotriazole to activate N⁶-protected L-lysine (e.g., trifluoroacetyl or Boc groups), achieving >98% coupling efficiency per cycle as monitored by ninhydrin tests [1] [5].

Critical to stereochemical integrity is the use of N-protected amino acids with chiral purity >99.5%, preventing epimerization during chain elongation. After sequential addition of L-lysine and (2S)-2-amino-4-phenylbutyric acid units, cleavage from the resin employs trifluoroacetic acid:dichloromethane (1:1), liberating the protected peptide while preserving side-chain functionalities [5]. Wang resin demonstrates superior performance over Merrifield resin in large-scale runs, yielding 87–92% crude peptide with <2% diastereomeric impurities (Table 1).

Table 1: Resin Performance in SPPS for Lisinopril Precursors

Resin TypeCoupling Efficiency (%)Cleavage Yield (%)Diastereomer Impurities (%)
Wang resin98.5921.8
Merrifield95.2843.5

Reductive Amination and Coupling Reactions in Lisinopril Hydrate Formation

Reductive amination merges the carboxyl-functionalized peptide backbone with the aldehyde group of 2-oxo-4-phenylbutyrate, forming Lisinopril’s critical N-terminal side chain. The reaction proceeds via Schiff base formation between the terminal amine of the lysyl-proline dipeptide and the carbonyl carbon of 2-oxo-4-phenylbutyrate, followed by reduction using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 [9]. This pH range optimizes iminium ion formation while minimizing aldehyde reduction byproducts (<5%) [9].

Coupling efficiency hinges on stoichiometric control: a 1.2:1 molar ratio of aldehyde to peptide precursor maximizes conversion while limiting dimerization. Post-reduction, catalytic hydrogenation with Raney nickel (5–10 wt%) under 50–100 bar H₂ pressure at 50°C reduces the ester to the ethylhydroxyl group, completing the Lisinopril structure [1] [4]. Factorial design studies reveal temperature as the dominant yield factor: reactions at 25°C achieve 88% conversion versus 72% at 0°C due to accelerated imine formation kinetics [4].

Catalytic Hydrogenation in Protecting Group Removal

Hydrogenolysis serves dual roles: deprotection of N⁶-trifluoroacetyl-lysine side chains and reduction of intermediate Schiff bases. Pd/C (5% w/w) in methanol efficiently cleaves trifluoroacetyl groups within 4 hours at 25°C and 3 bar H₂ pressure, preserving the peptide’s stereocenters [1] [6]. By contrast, Raney nickel requires higher pressures (50–100 bar) but minimizes racemization risks during ester reductions [6].

Critical to selectivity is catalyst poisoning mitigation. Molecular sieves (3Å) adsorb amines released during deprotection, preventing competitive inhibition of active sites. Process analytical technology monitoring reveals that maintaining H₂ saturation >80% reduces incomplete deprotection byproducts by 15-fold [6]. Over-hydrogenation remains a key risk; cyclohexyl analogue impurity (Ph. Eur. Impurity F) forms via benzene ring saturation when Pd catalysts operate above 50°C. Temperature-controlled hydrogenation at 25–30°C suppresses this impurity to <0.1% [5] [10].

Table 2: Hydrogenation Parameters for Protecting Group Removal

CatalystPressure (bar)Temperature (°C)Reaction Time (h)Impurity F (%)
Pd/C (5%)32540.05
Raney Ni502580.02
PtO₂53030.12

Solvent Systems and Reaction Media Optimization for Yield Enhancement

Solvent polarity dictates reaction kinetics and impurity profiles throughout Lisinopril synthesis. Tetrahydrofuran-water mixtures (4:1 v/v) optimize SPPS coupling steps, solubilizing both hydrophobic amino acids and hydrophilic activating agents while minimizing racemization (<1%) versus dimethylformamide [9]. For reductive amination, methanol-acetic acid (95:5) maintains pH 5–6 without additional buffers, enhancing NaBH₃CN stability and reducing aldehyde reduction byproducts to ≤3% [9].

Temperature gradients during crystallization significantly impact hydrate stability. Gradual cooling (1°C/min) of Lisinopril-saturated aqueous ethanol from 60°C to 5°C yields monohydrate crystals with 99.3% purity, whereas rapid quenching induces amorphous forms requiring rework. Solvent-mediated polymorph screening confirms the monohydrate as the thermodynamically stable form below 40°C, preventing dehydration during storage [4]. Green solvent substitutions show promise: ethyl acetate/2-methyltetrahydrofuran mixtures in extraction steps reduce environmental impact indices by 40% while maintaining >99% recovery [9].

Scalability Challenges in Multi-Step Synthesis Processes

Scale-up introduces kinetic and thermodynamic bottlenecks absent in laboratory syntheses. SPPS resin swelling in continuous-flow reactors requires optimized solvent gradients; dichloromethane-methanol cycles (3:1) increase resin pore accessibility, improving lysine-proline coupling yields from 82% to 95% at 50-kg scale [1]. Exothermic risks during catalytic hydrogenation necessitate reactor cooling designs with ΔT <10°C to prevent cyclohexyl impurity formation [5] [6].

Impurity profiling identifies lysine analogue (Impurity 7) as a key scalability hazard, arising from incomplete anhydride formation during N⁶-trifluoroacetyl-N²-carboxy-L-lysine synthesis. Implementing inline Fourier-transform infrared spectroscopy monitors anhydride carbonyl peaks at 1,810 cm⁻¹, enabling real-time reaction quenching when conversion exceeds 99% [5]. Additionally, end-to-end continuous manufacturing incorporating flow hydrogenation reduces processing time by 60% versus batch methods while eliminating intermediate isolations that introduce hydrate-dehydration variability [1] [9].

Properties

CAS Number

328395-62-6

Product Name

Lisinopril hydrate

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate

Molecular Formula

C21H33N3O6

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2/t16-,17-,18-;/m0./s1

InChI Key

BAVDEDVBIHTHJQ-UVJOBNTFSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.